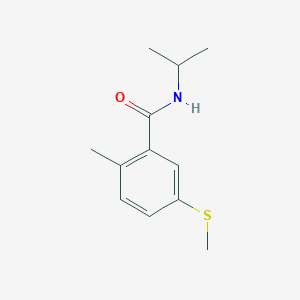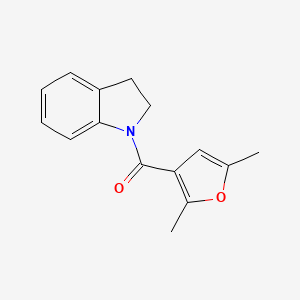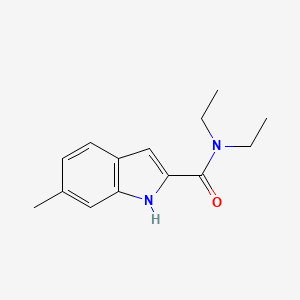
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide, also known as CEMF or NSC 75890, is a chemical compound with a molecular formula of C15H16ClNO2. It is a synthetic compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function and memory. By inhibiting the breakdown of acetylcholine, 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been shown to have antitumor activity and to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, which may improve cognitive function and memory. However, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a two-step process. It has also been shown to have antitumor activity and to inhibit the growth of cancer cells in vitro, which makes it a potentially useful compound for cancer research. However, one limitation of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to study its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide could be studied for its potential as a lead compound for the development of new antitumor agents.
Méthodes De Synthèse
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-furoic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), to form 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide intermediate. The intermediate is then treated with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide.
Applications De Recherche Scientifique
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have antitumor activity and to inhibit the growth of cancer cells in vitro. 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-10-6-4-5-9(2)13(10)16-14(17)11-7-8-12(15)18-11/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYLBPRSSGMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)



